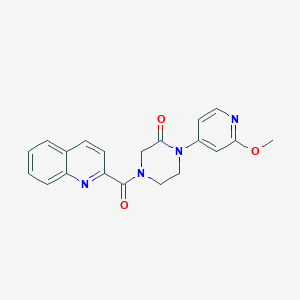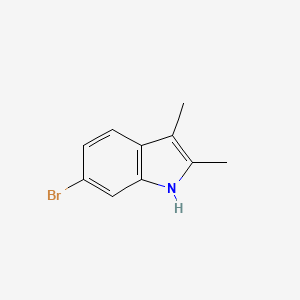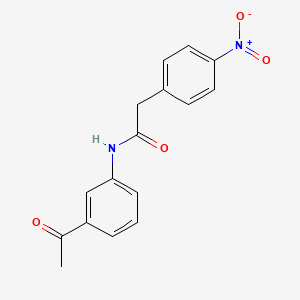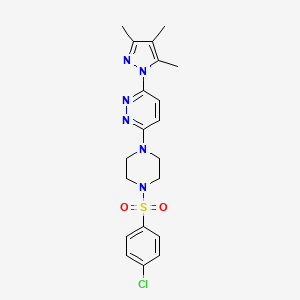
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one, also known as MPQP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Applications De Recherche Scientifique
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. In cancer research, 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Mécanisme D'action
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of glutamate-mediated neurotransmission, which is involved in learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-mediated neurotransmission, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. Additionally, 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one has been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one in lab experiments is its selectivity for the NMDA receptor, which allows for the study of the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one is its relatively low potency compared to other NMDA receptor antagonists, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research involving 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one, including the development of more potent derivatives, the investigation of its potential therapeutic applications in various diseases, and the study of its effects on synaptic plasticity and learning and memory. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one can be synthesized using a multi-step process that involves the reaction of 2-aminopyridine with 4-chloro-2-methoxyquinoline, followed by the reaction of the resulting intermediate with 2-chloroacetyl piperazine. The final product is obtained through a purification process using column chromatography.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-27-18-12-15(8-9-21-18)24-11-10-23(13-19(24)25)20(26)17-7-6-14-4-2-3-5-16(14)22-17/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVCVKZISZGLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(quinoline-2-carbonyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2,3-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2974226.png)

![N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2974232.png)

![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/no-structure.png)
![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)
![2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2974239.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2974240.png)